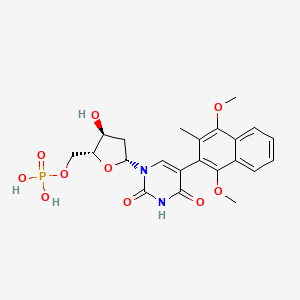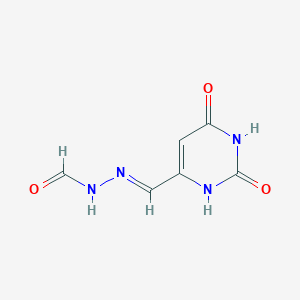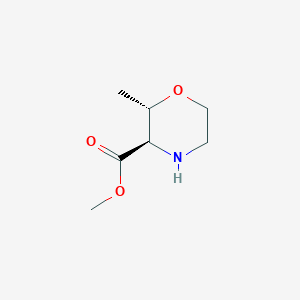
1-Amino-2,4-bis(ethylsulfanyl)acridin-9(10H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-2,4-bis(ethylthio)acridin-9(10H)-one is a synthetic organic compound belonging to the acridine family. Acridines are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-2,4-bis(ethylthio)acridin-9(10H)-one typically involves multi-step organic reactions. A common approach might include:
Formation of the acridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of amino and ethylthio groups: Functionalization of the acridine core with amino and ethylthio groups can be done using nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This might include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
1-Amino-2,4-bis(ethylthio)acridin-9(10H)-one can undergo various chemical reactions, including:
Oxidation: Conversion of ethylthio groups to sulfoxides or sulfones.
Reduction: Reduction of the acridinone core to acridine.
Substitution: Nucleophilic or electrophilic substitution reactions at the amino or ethylthio positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents or nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of ethylthio groups would yield sulfoxides or sulfones.
Applications De Recherche Scientifique
1-Amino-2,4-bis(ethylthio)acridin-9(10H)-one may have applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a fluorescent probe or in DNA intercalation studies.
Medicine: Possible applications in drug discovery and development, particularly in anticancer or antimicrobial research.
Industry: Use in the development of dyes, pigments, or materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of 1-Amino-2,4-bis(ethylthio)acridin-9(10H)-one would depend on its specific application. For example:
Biological activity: It may interact with DNA or proteins, affecting cellular processes.
Chemical reactivity: The presence of amino and ethylthio groups can influence its reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acridine: The parent compound with a simpler structure.
9-Aminoacridine: A related compound with known biological activity.
2,4-Dimethylacridine: Another derivative with different substituents.
Uniqueness
1-Amino-2,4-bis(ethylthio)acridin-9(10H)-one is unique due to the presence of both amino and ethylthio groups, which can impart distinct chemical and biological properties compared to other acridine derivatives.
Propriétés
Numéro CAS |
89331-35-1 |
|---|---|
Formule moléculaire |
C17H18N2OS2 |
Poids moléculaire |
330.5 g/mol |
Nom IUPAC |
1-amino-2,4-bis(ethylsulfanyl)-10H-acridin-9-one |
InChI |
InChI=1S/C17H18N2OS2/c1-3-21-12-9-13(22-4-2)16-14(15(12)18)17(20)10-7-5-6-8-11(10)19-16/h5-9H,3-4,18H2,1-2H3,(H,19,20) |
Clé InChI |
UVBJPCZNNZCMAO-UHFFFAOYSA-N |
SMILES canonique |
CCSC1=CC(=C2C(=C1N)C(=O)C3=CC=CC=C3N2)SCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,6'-Di(pyridin-4-yl)-[1,1'-binaphthalene]-2,2'-diamine](/img/structure/B12941538.png)




![Bis(4-(methylthio)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methane](/img/structure/B12941580.png)


![[(2R)-morpholin-2-yl]methanamine](/img/structure/B12941596.png)


![1-bromo-2-[2-[2-(2-bromophenyl)phenyl]phenyl]benzene](/img/structure/B12941605.png)


